(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine is a synthetic organic compound that belongs to the class of thiochromenes This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy group attached to the nitrogen atom, and a dihydrothiochromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation of the Nitrogen Atom: The hydroxy group is introduced to the nitrogen atom through a hydroxylamine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiochromenes, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-6-fluoro-2,3-dihydro-4H-thiochromen-4-imine: Lacks the hydroxy group on the nitrogen atom.
(4Z)-6-chloro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine: Contains a chlorine atom instead of fluorine.
(4Z)-6-fluoro-N-methyl-2,3-dihydro-4H-thiochromen-4-imine: Contains a methyl group instead of a hydroxy group on the nitrogen atom.
Uniqueness
The presence of the fluorine atom and the hydroxy group on the nitrogen atom in (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine imparts unique chemical and biological properties, distinguishing it from other similar compounds
Eigenschaften
Molekularformel |
C9H8FNOS |
---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(NZ)-N-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8FNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- |
InChI-Schlüssel |
KFYMDOOXSJOTNI-FLIBITNWSA-N |
Isomerische SMILES |
C\1CSC2=C(/C1=N\O)C=C(C=C2)F |
Kanonische SMILES |
C1CSC2=C(C1=NO)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.